H-Leu-Met-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Leucylmethionine can be synthesized through peptide bond formation between leucine and methionine. This typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of leucylmethionine may involve microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the desired dipeptide. The fermentation process is optimized to achieve high yields, and the product is subsequently purified using techniques such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Leucylmethionine can undergo various chemical reactions, including:

Oxidation: Methionine residues in leucylmethionine can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: The amino and carboxyl groups in leucylmethionine can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of leucylmethionine .

Aplicaciones Científicas De Investigación

Leucylmethionine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and stability.

Biology: Leucylmethionine is used in studies of protein synthesis and degradation, as well as in investigations of amino acid metabolism.

Medicine: The compound is explored for its potential therapeutic effects, including its role in modulating immune responses and its antioxidant properties.

Industry: Leucylmethionine is used in the production of specialized peptides and as a nutritional supplement in animal feed

Mecanismo De Acción

Leucylmethionine exerts its effects through various molecular targets and pathways. The leucine residue activates the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in protein synthesis and energy metabolism. Methionine residues contribute to the compound’s antioxidant properties by scavenging reactive oxygen species .

Comparación Con Compuestos Similares

Leucylmethionine can be compared with other dipeptides such as:

Leucylvaline: Similar in structure but contains valine instead of methionine.

Methionylglycine: Contains glycine instead of leucine.

Leucylalanine: Contains alanine instead of methionine.

Leucylmethionine is unique due to the presence of both leucine and methionine, which confer distinct biochemical properties such as activation of the mTOR pathway and antioxidant activity .

Actividad Biológica

H-Leu-Met-OH, a dipeptide composed of leucine (Leu) and methionine (Met), has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

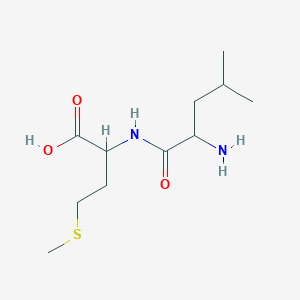

This compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 291.42 g/mol

This dipeptide exhibits properties typical of amino acids, including solubility in water and the ability to form various secondary structures in proteins.

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. The mechanisms include:

- Protein-Protein Interactions : this compound may influence signaling pathways by modulating the interactions between proteins, thereby affecting cellular processes such as proliferation and apoptosis.

- Enzymatic Substrate : It serves as a substrate for specific enzymes, impacting their activity and the metabolic pathways they regulate.

Antimicrobial Properties

Recent studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. For instance:

- Inhibition of Gram-positive Bacteria : The compound has shown effectiveness against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential as a therapeutic agent in treating infections caused by these pathogens .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have been investigated in vitro. Key findings include:

- Low Cytotoxicity : In cell viability assays, this compound exhibited low cytotoxicity towards human cell lines, indicating a favorable safety profile for potential therapeutic applications .

- Hemolytic Activity : The peptide demonstrated minimal hemolytic activity, which is crucial for ensuring safety when used in vivo .

Therapeutic Applications

- Antimicrobial Peptide Development : A study explored the modification of this compound to enhance its antimicrobial properties. The modified peptides exhibited improved selectivity indices against bacterial strains, suggesting their potential as lead compounds for drug development .

- Cancer Research : Investigations into the effects of this compound on cancer cell lines revealed that it can inhibit cell proliferation through apoptosis induction. This suggests a role in cancer therapy, particularly in combination with other agents to enhance efficacy .

Data Summary

Propiedades

Número CAS |

36077-39-1 |

|---|---|

Fórmula molecular |

C11H22N2O3S |

Peso molecular |

262.37 g/mol |

Nombre IUPAC |

2-[(2-amino-4-methylpentanoyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) |

Clave InChI |

NTISAKGPIGTIJJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+] |

SMILES canónico |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |

Apariencia |

Solid powder |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Leucylmethionine; Leu-met; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.